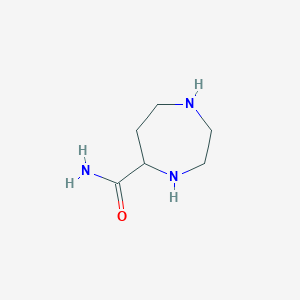

1,4-Diazepane-5-carboxamide

Description

Significance of Diazepane Ring Systems in Medicinal Chemistry Scaffolds

The diazepine (B8756704) ring, a seven-membered heterocycle containing two nitrogen atoms, is a prominent structural motif in the field of medicinal chemistry. nih.gov Compounds incorporating the 1,4-diazepane ring system, also known as homopiperazine, have garnered significant attention from researchers due to their wide spectrum of biological activities. scirp.org This has led to the classification of the diazepine scaffold as a "privileged structure," signifying its ability to bind to a variety of biological targets and form the basis for diverse therapeutic agents. nih.gov

The versatility of the diazepine ring is demonstrated by its presence in compounds developed for numerous therapeutic areas. Research has shown that derivatives of 1,4-diazepane exhibit activities such as:

Anticancer agents scirp.orgresearchgate.net

Factor Xa inhibitors , with potential for anticoagulant and antithrombotic applications nih.gov

T-type calcium channel blockers nih.gov

Anti-HIV agents scirp.org

Peptidoglycan synthesis inhibitors scirp.org

5-HT and H3 receptor antagonists scirp.org

Matrix metalloproteinase (MMP) inhibitors scirp.org

Protein kinase inhibitors scirp.org

The structural features of the diazepine ring allow for the introduction of various substituents at different positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. acs.org This adaptability makes the 1,4-diazepane system a valuable core for the design and synthesis of novel therapeutic candidates.

Overview of 1,4-Diazepane-5-carboxamide as a Core Research Focus

Within the broader class of diazepine derivatives, this compound has emerged as a specific focus of academic research, primarily centered on the development of innovative synthetic methodologies. A significant breakthrough in this area is the establishment of a novel one-pot, pseudo-five-component synthesis for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. acs.orgresearchgate.net This reaction is noted for its efficiency, high yields, and adherence to the principles of green chemistry by utilizing water as a solvent and operating at ambient temperature. acs.orgresearchgate.net

The synthesis involves the reaction of 2,3-diaminomaleonitrile, a ketone (either cyclic or acyclic), an isocyanide, and water, catalyzed by p-toluenesulfonic acid. acs.org The proposed mechanism suggests an initial condensation to form a diimine, followed by an intramolecular cyclization to create the seven-membered diazepine ring, and subsequent reactions with the isocyanide and water to yield the final carboxamide product. acs.org

Table 1: Components of the One-Pot Synthesis of this compound Derivatives

| Component | Role | Example(s) |

|---|---|---|

| 2,3-Diaminomaleonitrile | Starting Material | - |

| Ketone | Starting Material | Cyclohexanone, Acetone |

| Isocyanide | Starting Material | Cyclohexyl isocyanide |

| Water | Reactant & Solvent | - |

This table summarizes the key components used in the novel pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives as described in academic literature. acs.org

Beyond this specific synthesis, research has also explored variations of the core structure, such as 3-oxo-1,4-diazepine-5-carboxamides, which are synthesized through a sequential Ugi four-component reaction followed by a Staudinger reaction and intramolecular cyclization. researchgate.netresearchgate.net

While much of the research has concentrated on the synthesis of these compounds, studies have also investigated the biological potential of specific derivatives. For instance, a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity. scirp.orgresearchgate.net One particular compound, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, demonstrated notable activity against a B-cell leukemic cell line with an IC50 value of 18 µM. scirp.orgresearchgate.net More recently, the this compound scaffold was utilized in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. acs.org By adding an amide functionality to the diazepine ring, researchers were able to probe additional pockets of the enzyme's active site, leading to the optimization of inhibitory activity. acs.org

Table 2: Investigated Derivatives of this compound

| Derivative Class | Synthetic Approach | Research Focus/Finding |

|---|---|---|

| 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamides | One-pot, pseudo-five-component reaction | Development of efficient and green synthesis methods. acs.orgresearchgate.net |

| 3-Oxo-1,4-diazepine-5-carboxamides | Ugi 4CR/Staudinger/intramolecular cyclization | Synthesis of structurally related heterocyclic systems. researchgate.netresearchgate.net |

| 1-Benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepanes | Reaction of 1-benzhydryl-1,4-diazepane with isocyanates | Evaluation of anticancer activity. scirp.orgresearchgate.net |

This table provides an overview of different classes of this compound derivatives that have been the subject of chemical and medicinal research.

These research endeavors highlight the importance of this compound as a versatile chemical entity, with significant efforts dedicated to its synthesis and its application as a scaffold for discovering new biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepane-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-1-2-8-3-4-9-5/h5,8-9H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXKGXBEQDZZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630495 | |

| Record name | 1,4-Diazepane-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220364-88-5 | |

| Record name | 1,4-Diazepane-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Diazepane 5 Carboxamide and Its Derivatives

Novel Synthetic Routes for 1,4-Diazepane-5-carboxamide Scaffolds

Recent advancements in organic synthesis have led to innovative strategies for constructing the this compound core. These methods often employ multicomponent reactions and advanced cyclization techniques to build the seven-membered ring with desired functional groups in a controlled manner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and step economy. rug.nlnih.gov

A notable MCR approach is the one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. acs.org This reaction demonstrates high efficiency by combining simple, readily available inputs in an aqueous medium at ambient temperature. acs.org The process involves the reaction of 2,3-diaminomaleonitrile, a cyclic or acyclic ketone, an isocyanide, and water, catalyzed by a catalytic amount of p-toluenesulfonic acid. acs.orgrsc.org The reaction proceeds through the formation of an iminium ion intermediate, followed by an α-attack by the isocyanide to form a nitrilium ion. Subsequent addition of water and tautomerization yields the final carboxamide product. rsc.org

Table 1: Examples of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide Derivatives Synthesized via Pseudo-Five-Component Reaction acs.org

| Entry | Ketone | Isocyanide | Product | Yield (%) |

| 1 | Cyclohexanone | tert-Butyl isocyanide | 2-(tert-Butylcarbamoyl)-2,3-dicyano-6,7,8,9-tetrahydro-5H-spiro[benzo[b] researchgate.netacs.orgdiazepine-4,1'-cyclohexane] | 92 |

| 2 | Cyclopentanone | tert-Butyl isocyanide | 2-(tert-Butylcarbamoyl)-2,3-dicyano-6,7,8,9-tetrahydro-5H-spiro[benzo[b] researchgate.netacs.orgdiazepine-4,1'-cyclopentane] | 90 |

| 3 | Acetone | tert-Butyl isocyanide | N-(tert-Butyl)-2,3-dicyano-4,4-dimethyl-4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide | 85 |

| 4 | Cyclohexanone | Cyclohexyl isocyanide | 2-(Cyclohexylcarbamoyl)-2,3-dicyano-6,7,8,9-tetrahydro-5H-spiro[benzo[b] researchgate.netacs.orgdiazepine-4,1'-cyclohexane] | 94 |

Another powerful MCR strategy involves a sequential Ugi four-component condensation (4CC) followed by a Staudinger reaction and intramolecular cyclization to yield 3-oxo-1,4-diazepine-5-carboxamide structures. researchgate.net The Ugi reaction, a cornerstone of MCR chemistry, brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov In this specific sequence tailored for diazepane synthesis, the components are chosen to install the necessary functionalities for the subsequent cyclization steps. The initial Ugi product is then subjected to a Staudinger reaction to reduce an azide, followed by an intramolecular nucleophilic attack that closes the seven-membered diazepine (B8756704) ring. researchgate.net

The formation of the seven-membered 1,4-diazepane ring is the crucial step in the synthesis of these scaffolds. Various cyclization strategies have been developed, often relying on intramolecular reactions of linear precursors.

Key strategies for 1,4-diazepane ring formation include:

Intramolecular C-N Bond Coupling: A facile method for synthesizing azetidine-fused 1,4-benzodiazepine (B1214927) derivatives involves a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. nih.govmdpi.com

Intramolecular Fukuyama-Mitsunobu Cyclization: This method has been used to construct chiral 1,4-diazepanes from N-nosyl diamino alcohols, which are derived from commercially available chiral amino alcohols. researchgate.net

Aza-Michael Cyclization: An atom-economical protocol uses the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates, which then undergoes an intramolecular aza-Michael cyclization to form the 1,4-diazepane ring. acs.org

Palladium-Catalyzed Cyclization: Substituted 1,4-benzodiazepines can be synthesized via the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. The reaction proceeds through π-allylpalladium intermediates, which undergo intramolecular nucleophilic attack by the amide nitrogen. mdpi.com

Condensation Reactions: A common pathway involves the condensation of diamines with dicarbonyl compounds or their equivalents. For instance, ketimine intermediates can react with aldehydes in the presence of heteropolyacid catalysts to afford 1,4-diazepine derivatives in high yields. nih.gov

Table 2: Overview of Selected Cyclization Strategies for 1,4-Diazepane Ring Formation

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Key Feature |

| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Mild conditions, forms fused ring systems nih.govmdpi.com |

| Fukuyama-Mitsunobu Cyclization | N-nosyl diamino alcohol | Fukuyama-Mitsunobu reagents | Constructs chiral diazepanes researchgate.net |

| Aza-Michael Cyclization | 1,2-diamines, alkyl 3-oxohex-5-enoates | None (solvent-free option) | Atom-economical, domino process acs.org |

| Palladium-Catalyzed Cyclization | N-tosyl-2-aminobenzylamines, propargylic carbonates | Palladium catalyst | Forms seven-membered core via π-allylpalladium intermediate mdpi.com |

| Heteropolyacid-Catalyzed Condensation | Ketimine intermediates, aldehydes | Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | High yields, short reaction times nih.gov |

Controlling selectivity is paramount when synthesizing complex heterocyclic systems like 1,4-diazepanes, which may possess multiple reactive sites. Regioselective synthesis ensures that reactions occur at the correct position, which is crucial for determining the final structure and properties of the molecule.

A divergent regioselective synthesis has been developed for 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines. nih.gov This process relies on a sequence of a 1,4-conjugated addition followed by a regioselective 7-exo cyclization. The choice of reactants and conditions dictates the cyclization pathway, allowing for the selective formation of the desired diazepine ring system over other potential products. nih.gov Similarly, palladium-catalyzed cyclizations can exhibit regioselectivity, with electronic effects on the substrates determining the site of nucleophilic attack. mdpi.com

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Therefore, the development of stereoselective methods to produce enantiopure 1,4-diazepanes is of high importance.

Approaches to obtain enantiopure diazepanes include:

Asymmetric Synthesis: Chiral 1,4-diazepanes can be prepared using methods like asymmetric reductive amination, which is a fundamental reaction for creating chiral amines. researchgate.net

Use of Chiral Auxiliaries: Incorporating a chiral auxiliary, such as (S)-α-phenylethylamine, into a 1,4-benzodiazepine-2,5-dione scaffold allows for diastereoselective alkylation of its lithium enolate. Subsequent removal of the auxiliary can yield enantioenriched products. researchgate.net

Chiral Starting Materials: A straightforward method involves starting with commercially available, enantiopure building blocks. For example, the Fukuyama-Mitsunobu cyclization can start from (S)- or (R)-2-aminopropan-1-ol to establish the stereochemistry of the final product. researchgate.net

Chromatographic Resolution: Racemic mixtures of chiral diazepanes can be separated into single enantiomers using chiral stationary phases (CSPs) in chromatography. This technique has been successfully applied to resolve atropisomeric 1,4-benzodiazepine analogues. nih.gov

Multicomponent Reaction (MCR) Approaches

Functionalization and Derivatization Strategies of this compound

The derivatization of the this compound core is essential for exploring the structure-activity relationships of these compounds. A variety of chemical transformations can be employed to introduce diverse functional groups and structural motifs.

Nucleophilic substitution reactions are a fundamental strategy for introducing side chains onto the 1,4-diazepane ring system. These reactions typically involve the displacement of a leaving group by a nucleophile, leading to the formation of a new covalent bond. For instance, the secondary amine within the diazepane ring can act as a nucleophile to displace a leaving group on an aromatic or heteroaromatic ring.

In one example, a diazepane derivative bearing a free secondary amine was subjected to nucleophilic aromatic substitution with an aryl bromide. This reaction, a key step in the synthesis of a suvorexant analogue, demonstrates the utility of this approach for incorporating aryl moieties onto the diazepane scaffold. nih.gov The efficiency of such reactions can be influenced by the nature of the protecting groups on the diazepane nitrogen atoms, which can modulate the nucleophilicity of the reacting amine. nih.gov

The carboxamide group of this compound and the amine functionalities within the diazepane ring serve as versatile handles for the formation of amide and thioamide linkages. These functional groups are prevalent in biologically active molecules. The synthesis of substituted aryl carboxamides and carbothioamides can be achieved through the reaction of the diazepane core with appropriate electrophilic partners.

The formation of aryl carboxamides typically involves the coupling of an amine with a carboxylic acid or its activated derivative. For carbothioamides, reagents such as thiosemicarbazide (B42300) can be reacted with suitable precursors. nih.gov The synthesis of various 3-aryl-4,5-dihydropyrazole-1-carbothioamides, for example, highlights a general approach to forming such linkages, which can be adapted to the 1,4-diazepane system. nih.gov

The following table provides examples of reagents commonly used in the formation of carboxamide and carbothioamide linkages:

| Linkage Type | Reagent 1 | Reagent 2 | Coupling Conditions |

| Carboxamide | Carboxylic Acid | Amine | EDC, HOBt, DMAP |

| Carboxamide | Acyl Chloride | Amine | Base (e.g., triethylamine) |

| Carbothioamide | Isothiocyanate | Amine | Solvent (e.g., ethanol) |

| Carbothioamide | Chalcone | Thiosemicarbazide | Acetic Acid, Reflux |

This table is generated based on common organic synthesis methodologies and may not represent specific examples for this compound.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the 1,4-diazepane framework. researchgate.netdntb.gov.ua This two-step process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, and Hantzsch esters. researchgate.net

Amide coupling reactions are another cornerstone of derivative synthesis, allowing for the linkage of carboxylic acids to the amine functionalities of the 1,4-diazepane ring. nih.govscispace.com These reactions often utilize coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov The choice of coupling reagents and reaction conditions is crucial, especially when dealing with electronically deficient or sterically hindered amines and carboxylic acids. nih.gov

A study on the synthesis of tertiary amines via the reductive coupling of amides with Grignard reagents presents an alternative approach for functionalization. researchgate.net

The table below outlines common reagents used in these transformations:

| Reaction Type | Substrate 1 | Substrate 2 | Key Reagents |

| Reductive Amination | Aldehyde/Ketone | Amine | Sodium triacetoxyborohydride |

| Reductive Amination | Aldehyde | Amine | Hantzsch Ester |

| Amide Coupling | Carboxylic Acid | Amine | EDC, HOBt |

| Amide Coupling | Carboxylic Acid | Amine | HATU, DIPEA |

This table is generated based on common organic synthesis methodologies and may not represent specific examples for this compound.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are particularly valuable for the derivatization of heterocyclic scaffolds like this compound, enabling the introduction of aryl, heteroaryl, and other unsaturated moieties.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a prominent example. researchgate.net This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. For the this compound core, a halide or triflate functionality could be installed on the diazepane ring or on a substituent, which would then be amenable to coupling with a variety of boronic acids or esters.

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination for C-N bond formation and the Sonogashira coupling for C-C triple bond formation, further expand the synthetic possibilities. researchgate.netnih.gov The development of sophisticated ligands and precatalysts has significantly broadened the scope and reliability of these transformations in pharmaceutical research. nih.gov

The following table summarizes key features of some relevant palladium-catalyzed cross-coupling reactions:

| Reaction Name | Substrate 1 | Substrate 2 | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Organic Halide/Triflate | C-C |

| Buchwald-Hartwig | Amine | Organic Halide/Triflate | C-N |

| Sonogashira | Terminal Alkyne | Organic Halide/Triflate | C-C (sp-sp²) |

| Heck | Alkene | Organic Halide/Triflate | C-C |

This table is generated based on common organic synthesis methodologies and may not represent specific examples for this compound.

Catalysis in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of the this compound core and its derivatives. Both metal-based and organocatalytic systems can be employed to facilitate key bond-forming reactions.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis, often with advantages in terms of cost, toxicity, and environmental impact. Acid catalysts, such as p-toluenesulfonic acid (PTSA), are frequently employed in reactions involving the formation or cleavage of bonds to carbonyl groups.

In the context of synthesizing heterocyclic systems, PTSA can catalyze condensation reactions, such as the formation of imines, which are often key intermediates. While direct evidence for the use of PTSA in the synthesis of this compound is not extensively documented in the provided search results, its application in related heterocyclic syntheses suggests its potential utility. For instance, acid catalysis is often crucial for the cyclization steps that form the diazepane ring.

Heterogeneous Catalysis (e.g., Nanoparticle-Supported Catalysts)

The synthesis of this compound and its derivatives has increasingly benefited from the application of heterogeneous catalysis, particularly utilizing nanoparticle-supported catalysts. These methods offer significant advantages over traditional homogeneous catalysis, including simplified catalyst recovery and recycling, enhanced stability, and often milder reaction conditions, aligning with the principles of sustainable chemistry.

Research has demonstrated the efficacy of magnetic nanoparticles as robust supports for catalysts in the synthesis of related heterocyclic structures. For instance, a method for synthesizing 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives employs an Fe3O4/SiO2 nanocatalyst. rsc.org This approach affords the target compounds in excellent yields under mild, room temperature conditions. rsc.orggifsa.ac.in The catalyst's magnetic nature allows for easy separation from the reaction mixture using an external magnet, enabling its reuse for multiple cycles without a significant loss of catalytic activity. rsc.org

In a similar vein, Fe3O4 nanoparticles supported on wool (Fe3O4@wool) have been developed as a heterogeneous catalyst for the synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. gifsa.ac.in This method is notable for its use of water as a solvent at room temperature, further enhancing its environmental friendliness. gifsa.ac.in The development of such supported nanoparticle catalysts is a cornerstone for creating sustainable synthetic pathways in chemical and pharmaceutical manufacturing. psecommunity.org The support material not only provides a high surface area for the catalytically active nanoparticles but also enhances their stability and prevents aggregation. mdpi.com

The choice of support material can be diverse, including silica, alumina (B75360), carbon materials, and polymers, each imparting different properties to the final catalyst. mdpi.comresearchgate.net For example, palladium nanoparticles supported on nanodiamonds have been shown to be highly efficient for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. mdpi.com While not directly applied to this compound in the reviewed literature, these systems highlight the broad potential of nanoparticle-supported catalysts. The key advantages of these catalytic systems include high yields, selectivity, short reaction times, and excellent recyclability. mdpi.com

| Catalyst | Derivative Synthesized | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Fe3O4/SiO2 Nanocatalyst | 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives | Ethanol, Room Temperature | Excellent yields, Mild conditions, Magnetic recovery | rsc.org |

| Fe3O4@wool | 4,5,6,7-Tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives | Water, Room Temperature | Use of green solvent, Mild conditions | gifsa.ac.in |

Green Chemistry Principles in Synthetic Design of this compound

The integration of green chemistry principles into the synthetic design of this compound and its derivatives is crucial for developing environmentally benign and economically viable manufacturing processes. mdpi.com These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. researchgate.netjddhs.com

A significant strategy in this context is the use of multicomponent reactions (MCRs). MCRs are convergent processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net This approach is inherently atom-economical and reduces the number of synthetic steps, thereby minimizing solvent and energy consumption, as well as waste generation. nih.gov A notable example is the novel one-pot, pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. acs.org This reaction proceeds from simple, readily available inputs in an aqueous medium at ambient temperature, achieving high yields and exemplifying several green chemistry principles simultaneously. acs.org

Furthermore, designing synthetic routes with high atom economy is a fundamental principle of green chemistry. rsc.org This involves maximizing the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard. researchgate.net The pursuit of energy efficiency also plays a role, with methods like microwave-assisted synthesis being explored to reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comresearchgate.net By thoughtfully applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Waste Prevention / Atom Economy | Use of one-pot, multicomponent reactions (MCRs) to reduce steps and byproducts. | Pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. | researchgate.netacs.org |

| Catalysis | Employment of reusable heterogeneous catalysts to minimize waste and allow for easy separation. | Use of magnetic Fe3O4/SiO2 and basic alumina catalysts. | rsc.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Performing reactions in water or under solvent-free conditions. | Synthesis using Fe3O4@wool in water or basic alumina without solvent. | gifsa.ac.inresearchgate.net |

| Design for Energy Efficiency | Utilizing microwave irradiation to shorten reaction times and reduce energy consumption. | Microwave-assisted synthesis of 3H-benzo[b] researchgate.netnih.govdiazepine derivatives. | researchgate.net |

Structural Elucidation and Characterization of 1,4 Diazepane 5 Carboxamide Analogues

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental tools for elucidating the molecular architecture of 1,4-diazepane derivatives. By analyzing the interaction of these molecules with electromagnetic radiation, detailed information about their functional groups, connectivity, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectra of 1,4-diazepane analogues, the protons on the seven-membered ring typically appear as complex multiplets in the aliphatic region (δ 1.8-4.0 ppm). The specific chemical shifts and coupling constants are highly dependent on the ring's conformation and the nature of the substituents. For instance, protons adjacent to nitrogen atoms are deshielded and appear at a lower field. The N-H protons of the diazepine (B8756704) ring and the amide group often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. nih.govmdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbons of the diazepane ring typically resonate in the range of δ 30-60 ppm. mdpi.com The carbonyl carbon of the carboxamide group is a key diagnostic signal, appearing significantly downfield, generally in the range of δ 170-175 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. nih.govmdpi.com Aromatic carbons, if present in an analogue, will appear in the δ 120-150 ppm region. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Diazepane Analogues

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Diazepane Ring CH₂ | 1.8 - 4.0 (multiplets) | 30 - 60 |

| Amide NH₂ | 5.0 - 8.5 (broad singlet) | - |

| Diazepane Ring NH | 1.5 - 5.0 (broad singlet) | - |

| Carbonyl C=O | - | 170 - 175 |

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion is measured with very high accuracy, which allows for the determination of the elemental formula of the compound. nih.govmdpi.comnih.gov

For 1,4-diazepane-5-carboxamide analogues, the mass spectrum will typically show a prominent molecular ion peak [M]⁺ or, more commonly, a protonated molecular ion peak [M+H]⁺ when using soft ionization techniques like Electrospray Ionization (ESI). mdpi.comnih.gov The fragmentation patterns can be complex but often involve the cleavage of the diazepane ring or the loss of the carboxamide group, providing valuable data for structural confirmation. HRMS is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the proposed molecular formula with high confidence. nih.gov

Table 2: Mass Spectrometry Data for a Representative 1,4-Diazepane Analogue

| Technique | Ion Type | Calculated m/z | Found m/z |

| HRMS (ESI) | [M+H]⁺ | C₁₁H₁₂ClN₂O: 223.0633 | 223.0640 nih.gov |

| HRMS (ESI) | [M+H]⁺ | C₂₃H₂₆ClN₃O₃S: 459.13834 | 459.136130 nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound analogue will exhibit characteristic absorption bands that confirm the presence of key functional groups.

A strong, sharp absorption band is typically observed in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. The N-H stretching vibrations of the amide and the diazepine ring amines are also prominent, usually appearing as one or more broad bands in the region of 3200-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the aliphatic portions of the diazepine ring are observed around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3200 - 3500 (broad) |

| Alkane (C-H) | Stretch | 2850 - 3000 |

| Amide (C=O) | Stretch | 1630 - 1680 (strong) |

Advanced Structural Analysis

While spectroscopic techniques provide excellent information about connectivity and functional groups, advanced methods like X-ray crystallography are required to determine the precise three-dimensional arrangement of atoms in the solid state.

Studies on 1,4-diazepane derivatives have shown that the seven-membered ring can adopt several conformations, most commonly a chair or a twisted chair conformation. nih.gov The specific conformation is influenced by the substituents on the ring. X-ray analysis of 1,4-ditosyl-1,4-diazepane, for example, revealed that the diazepane ring is disordered over two orientations, indicating conformational flexibility even in the solid state. nih.gov For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring was found to be in a chair conformation. nih.gov This detailed conformational data is critical for understanding the molecule's shape and potential biological activity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. mdpi.com

For newly synthesized this compound analogues, elemental analysis serves as a final check to confirm that the product has the correct empirical formula, complementing the structural data obtained from spectroscopic and crystallographic methods. mdpi.com

Table 4: Example of Elemental Analysis Data for a Diazepine Analogue

| Compound Formula | Element | Calculated % | Found % |

| C₁₄H₁₁N₅O₂ mdpi.com | C | 59.78 | 59.47 |

| H | 3.94 | 3.63 | |

| N | 24.90 | 24.59 |

Computational and Theoretical Studies on 1,4 Diazepane 5 Carboxamide Structures

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the atomic level. For 1,4-Diazepane-5-carboxamide, these calculations can reveal details about its electronic distribution, bond properties, and reactive sites.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study the geometric and electronic properties of various heterocyclic compounds, including derivatives of diazepine (B8756704).

For this compound, DFT calculations, typically using the B3LYP functional with a 6-31G* basis set, can be employed to optimize the molecular geometry. These calculations provide information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's stable conformation.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Length | C1-N2 | 1.46 | Bond Angle | C1-N2-C3 | 115.2 |

| N2-C3 | 1.47 | N2-C3-C4 | 112.8 | ||

| C3-C4 | 1.53 | C3-C4-N5 | 111.5 | ||

| C4-N5 | 1.46 | C4-N5-C6 | 116.1 | ||

| C5-C(O) | 1.52 | N5-C6-C(O) | 110.3 | ||

| C(O)-N(H2) | 1.34 | C6-C(O)-N(H2) | 122.5 | ||

| C=O | 1.23 | H-N-H | 118.0 |

Note: The data presented in this table are representative values based on DFT studies of similar heterocyclic amide structures and are intended for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalent and non-covalent interactions, and charge delocalization in molecular systems. It provides a localized orbital picture that is closer to the classical Lewis structure representation of molecules.

In this compound, NBO analysis can reveal significant charge delocalization from the nitrogen lone pairs to the antibonding orbitals of adjacent bonds. This delocalization contributes to the stability of the molecule. The analysis of the second-order perturbation energies (E(2)) from the NBO calculations quantifies these donor-acceptor interactions. For instance, a significant interaction would be expected between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n(N) -> π*(C=O)), indicating resonance stabilization of the amide bond.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Illustrative NBO Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N) in amide | π(C=O) | 55.2 |

| LP(N2) in ring | σ(C1-C7) | 4.8 |

| LP(N5) in ring | σ*(C4-C6) | 5.1 |

Note: The E(2) values are hypothetical and serve to illustrate the expected charge delocalization effects in the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The hydrogen atoms of the amine and amide groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This information is critical in understanding how the molecule might interact with biological targets or other reagents.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

In this compound, the HOMO is likely to be localized on the nitrogen atoms and the carbonyl oxygen, which are the primary electron-donating centers. The LUMO would be expected to be distributed over the carbonyl group, which can accept electron density. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and representative of similar organic molecules.

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. They help to visualize regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores.

For this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the diazepine ring and the carboxamide group. Regions of high electron localization would be observed between bonded atoms and in the vicinity of the nitrogen and oxygen atoms, corresponding to their lone pairs. This provides a detailed picture of the electron distribution and bonding within the molecule.

Molecular Modeling and Simulation in this compound Research

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

In a molecular dynamics simulation of this compound, the molecule would be placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms would be calculated over a period of time. This can reveal the preferred conformations of the diazepine ring, which is known to be flexible, and how the carboxamide substituent influences this flexibility. Such simulations are particularly valuable in drug discovery for understanding how a ligand might bind to a receptor protein. For instance, MD simulations have been used to study the interaction of diazepine-based compounds with their biological targets, confirming strong and stable interactions within the active site of a receptor rsc.org.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex nih.gov. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and the active site of a protein.

In a study involving novel 1,4-diazepane-based ligands targeting sigma receptors (σR), molecular docking was used to elucidate their binding interactions. The sigma receptors are a class of proteins implicated in various neurological disorders nih.gov. Researchers found that substituting the diazepane ring with bulky bicyclic moieties, such as benzofurane and quinoline (B57606), resulted in high affinity for σR subtypes nih.gov.

The docking results for a particularly potent benzofurane-substituted diazepane derivative (compound 2c in the study) revealed strong interactions within the active site of the σ1 receptor. The bulky diazepane spacer was shown to retain, and in some cases improve, the affinity towards both σ1 and σ2 receptors when compared to analogous compounds with a smaller piperidine (B6355638) ring nih.gov. This suggests that the seven-membered diazepane ring plays a crucial role in orienting the substituent groups for optimal interaction with key residues in the receptor's binding pocket.

Table 1: Molecular Docking Findings for Selected Diazepane Derivatives

| Compound ID | Target Receptor | Key Finding |

|---|---|---|

| Benzofurane Diazepane 2c | σ1 Receptor | Showed the best σ1R affinity due to strong interaction with the active site. |

| Quinoline Diazepane 2d | σ1/σ2 Receptors | Displayed high affinity for sigma receptors. |

Data sourced from a study on novel diazepane-based sigma ligands nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time nih.gov. In drug discovery, MD simulations complement molecular docking by providing insights into the stability of the ligand-protein complex, the influence of solvent (like water), and the conformational changes that may occur upon binding.

To validate the docking results and understand the dynamic behavior of the diazepane-based ligands, researchers performed 250-nanosecond MD simulations nih.gov. The simulations focused on the complexes of the σ1 receptor with two different diazepane derivatives. The stability of these complexes was assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation. A stable RMSD value indicates that the ligand remains securely bound within the active site nih.gov.

The MD simulations confirmed that the benzofurane derivative 2c formed a highly stable complex with the σ1 receptor. The larger diazepane ring, compared to a piperidine ring, helped to fix the ligand more rigidly in its position, facilitating a stable hydrogen bond with the amino acid residue Thr181. This increased number of stable contacts deep within the binding pocket inhibited significant molecular rearrangement, contributing to the compound's high affinity nih.gov.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Compound | Observation | Significance |

|---|---|---|---|

| RMSD | Benzofurane Diazepane 2c | Low and stable RMSD value throughout the 250 ns simulation. | Confirms the stability of the ligand within the receptor's binding pocket. |

| Hydrogen Bonding | Benzofurane Diazepane 2c | Persistent H-bond with residue Thr181. | Indicates a strong and specific interaction contributing to binding affinity. |

| Conformational Rigidity | Diazepane Ring | The larger ring keeps the ligand fixed in its position. | Enhances binding by reducing the entropic penalty and optimizing interactions. |

Findings are based on MD simulations of diazepane derivatives with the σ1 receptor nih.gov.

In Silico Virtual Library Generation and Screening

In silico virtual library generation is the process of creating large, diverse collections of chemical structures computationally. These libraries can be designed around a core scaffold, such as this compound, by systematically adding various chemical substituents at specified positions. Virtual screening then uses these libraries to rapidly search for molecules that are likely to bind to a specific biological target, employing techniques like molecular docking nih.gov.

While specific studies detailing the generation of a virtual library based on the this compound scaffold were not prominently available, the methodology is a standard approach in computational drug design. To create such a library, the this compound core would be used as a template. A collection of diverse chemical fragments (e.g., alkyl groups, aromatic rings, hydrogen bond donors/acceptors) would be computationally attached to the reactive sites of the scaffold.

This virtual library could then be screened against a protein target of interest. For example, based on the known activity of related compounds, the library could be screened against the σ1 receptor nih.gov. The screening process would involve docking each molecule from the virtual library into the receptor's active site and scoring its potential binding affinity. Compounds with the highest scores would be identified as "hits" and prioritized for synthesis and experimental testing. This approach dramatically accelerates the discovery of novel lead compounds compared to traditional high-throughput screening of physical compounds nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities nih.govuni-due.de. A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized molecules.

A QSAR study on a series of diazepam derivatives targeting the GABA-A receptor provides a clear example of this methodology's application to diazepine-containing structures nih.govsemanticscholar.org. In such a study, a dataset of compounds with known biological activities is first compiled. This set is divided into a "training set," used to build the model, and a "test set," used to validate its predictive power uni-due.de.

For each molecule, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, like Partial Least Squares (PLS) regression, are then used to generate an equation that correlates these descriptors with the observed biological activity nih.gov.

The validity of the resulting QSAR model is evaluated using statistical metrics such as the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for the test set. A robust and predictive QSAR model for this compound derivatives could guide the design of new analogs with enhanced potency by identifying the key structural features that positively or negatively influence their biological activity uni-due.denih.gov.

Structure Activity Relationship Sar and Preclinical Pharmacological Aspects of 1,4 Diazepane 5 Carboxamide Derivatives

Impact of Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 1,4-diazepane-5-carboxamide derivatives are highly dependent on the nature and position of various substituents on the core structure. Modifications to the diazepane ring, its side chains, and appended aromatic systems can lead to significant changes in potency and target specificity.

Substituent Effects on the Diazepane Ring and Side Chains

The diazepane ring offers multiple positions for substitution, allowing for fine-tuning of a compound's properties. For related 1,4-diazepane-based compounds targeting sigma receptors, research has indicated that replacing a piperidine (B6355638) ring with the bulkier diazepane spacer can retain or even improve affinity for both σ1 and σ2 subtypes. nih.gov

SAR studies on related benzodiazepines have shown that the diazepine (B8756704) ring is flexible for various structural modifications. chemisgroup.us For instance, N-methylation and the introduction of halogen substituents are important for binding to the GABA-A receptor. chemisgroup.us While a direct correlation to the this compound core requires specific investigation, these findings highlight the general importance of substitutions on the seven-membered ring. In some cases, fusing a pyrrole (B145914) ring to the diazepine structure can adopt a rigid conformation that may increase binding capacity. chemisgroup.us

| Position of Substitution | Substituent Type | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| N1-Position | Methyl group | Can affect potency and binding affinity. nih.gov | Alters electronic properties and steric interactions within the binding pocket. |

| C3-Position | Bulky groups | Can significantly reduce activity against neurological targets. nih.gov | Steric hindrance preventing optimal binding conformation. |

| Diazepane Ring vs. Other Spacers | Bulky diazepane spacer | Can retain or improve receptor affinity compared to smaller rings like piperidine. nih.gov | Provides a different conformational arrangement of substituents for receptor interaction. |

Influence of Aromatic and Heteroaromatic Ring Systems on Activity Profile

The introduction of aromatic and heteroaromatic ring systems is a common strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound. elifesciences.org In the context of 1,4-diazepane derivatives, these moieties, typically attached to the carboxamide nitrogen or other positions, play a crucial role in determining biological activity.

Research into diazepane-based sigma receptor (σR) ligands has shown that bicyclic derivatives, such as those containing benzofurane and quinoline (B57606) rings, exhibit moderate to high affinity for both σR subtypes. nih.gov In contrast, their monocyclic counterparts often act as weak inhibitors or lack affinity altogether. nih.gov Specifically, benzofurane and quinoline-substituted diazepane derivatives have demonstrated the highest σR affinity. nih.gov

| Compound ID | Aromatic/Heteroaromatic System | Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 2c | Benzofurane | σ1R | 8.0 |

| 2d | Quinoline | σ1R | 19 |

| 3c | Benzofurane (with 2,4-dimethylbenzyl) | σ1R | 8.0 |

| 3c | Benzofurane (with 2,4-dimethylbenzyl) | σ2R | 28 |

| 3d | Quinoline (with 2,4-dimethylbenzyl) | σ1R | 35 |

Optimization of Pharmacological Properties for Lead Compounds

Once a lead compound with promising biological activity is identified, the focus of drug discovery shifts to optimizing its pharmacological properties. patsnap.com This involves refining the molecule to enhance target binding, improve metabolic stability, and ensure favorable solubility and permeability characteristics. patsnap.comchemrxiv.org

Modulation of Target Binding Affinity and Specificity

Modulating target binding affinity and specificity is a primary goal of lead optimization. patsnap.com This is achieved by making precise structural modifications to improve the compound's interaction with its biological target. patsnap.com For this compound derivatives, this involves exploring the SAR to identify key interactions.

As previously noted, the incorporation of bicyclic heteroaromatic systems like benzofurane and quinoline can significantly enhance binding affinity for sigma receptors. nih.gov For instance, the benzofurane derivative 2c emerged as an optimal compound with high σ1R affinity (Ki = 8.0 nM). nih.gov Molecular dynamics simulations have suggested that such compounds can slide further into the receptor's binding pocket, leading to strong interactions. nih.gov

Furthermore, substitutions on other parts of the molecule can influence selectivity. In one study, the addition of a 2,4-dimethyl substitution on a benzyl (B1604629) moiety improved the σ2 over σ1 affinity of bicyclic derivatives. nih.gov

Strategies for Enhancing In Vitro Metabolic Stability (e.g., Microsomal Stability)

Metabolic stability is a critical parameter that influences the in vivo half-life and bioavailability of a drug candidate. researchgate.net Poor metabolic stability can lead to rapid clearance and reduced efficacy. In vitro assays, such as those using liver microsomes, are employed early in the drug discovery process to assess a compound's susceptibility to metabolism. nih.gov

Strategies to enhance metabolic stability often involve identifying and modifying "soft spots" in the molecule that are prone to enzymatic degradation. researchgate.net Common approaches include:

Introducing Electron-Withdrawing Groups: Placing electron-withdrawing groups on aromatic rings can deactivate them towards oxidative metabolism by cytochrome P450 enzymes. pressbooks.pub

Incorporating Heteroatoms: The presence of nitrogen atoms in an aromatic ring generally increases its resistance to CYP-mediated oxidation. pressbooks.pub

Bioisosteric Replacement: Replacing metabolically liable groups with bioisosteres that are more stable can improve metabolic properties. pressbooks.pub For example, replacing an ester with a 1,2,4-oxadiazole (B8745197) can enhance metabolic stability.

Conformational Rigidity: Constraining the conformation of a molecule, for instance through cyclization, can sometimes improve metabolic stability by slowing the kinetics of protease cleavage. nih.gov

While specific data on the metabolic stability of this compound derivatives is limited in the provided context, the general principles of medicinal chemistry suggest that modifications to the aromatic and diazepane rings would be key strategies to explore.

Improvement of Solubility and Permeability Characteristics

A drug candidate must possess adequate aqueous solubility and membrane permeability to be effectively absorbed and distributed in the body. nih.gov Many drug discovery programs face challenges with poorly soluble compounds. longdom.org

Several strategies can be employed to improve these properties:

Salt Formation: For ionizable compounds, forming a salt can significantly enhance aqueous solubility. ekb.eg

Particle Size Reduction: Decreasing the particle size of a compound increases its surface area, which can lead to a higher dissolution rate. mdpi.com

Introduction of Polar Groups: Incorporating polar functional groups can improve aqueous solubility.

Prodrugs: A prodrug approach involves chemically modifying the compound to improve its solubility or permeability, with the parent drug being released in vivo through enzymatic or chemical cleavage. ekb.eg

Solid Dispersions: Dispersing the drug in an inert carrier can enhance dissolution. mdpi.com

Complexation: The use of agents like cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility. nih.gov

It is important to note that there can be a trade-off between solubility and permeability. nih.gov For instance, increasing solubility through the use of cyclodextrins or surfactants might decrease permeability by reducing the fraction of free drug available for absorption. nih.gov Therefore, a careful balance must be struck to optimize both parameters for effective drug delivery.

Preclinical Biological Investigations

The preclinical assessment of this compound derivatives has unveiled a range of biological activities, highlighting their potential as scaffolds for the development of novel therapeutic agents. These investigations have primarily focused on identifying their molecular targets and characterizing their interactions with various receptors and enzymes.

Target Identification and Receptor Binding Studies

The investigation into the role of this compound derivatives as serotonin (B10506) (5-HT3) receptor antagonists is an area that requires further exploration. The pharmacophore for 5-HT3 receptor antagonists typically includes an aromatic or heteroaromatic ring, a carbonyl group, and a basic nitrogen atom. While the this compound structure possesses some of these general features, specific binding affinity and functional antagonism studies on this particular chemical series for the 5-HT3 receptor have not been prominently reported in the available scientific literature.

The modulation of γ-aminobutyric acid type A (GABAA) receptors, particularly those containing the α5 subunit, is a significant area of interest for cognitive enhancement. The benzodiazepine (B76468) binding site on GABAA receptors is a key target for allosteric modulators. While structurally related compounds like benzodiazepines are well-known GABAA receptor modulators, there is a scarcity of direct evidence in the reviewed literature to suggest that this compound derivatives act as modulators of GABAA receptors, including the α5 subtype. Site-directed mutagenesis studies have been crucial in elucidating the binding pockets for benzodiazepines on different α subunits, but similar detailed investigations involving the this compound scaffold are not yet available.

A significant area of preclinical investigation for this compound derivatives has been their potential as inhibitors of viral proteases, specifically the main protease (Mpro) of SARS-CoV-2. Mpro is a critical enzyme for viral replication, making it an attractive target for antiviral drug development.

In one study, a hit-to-lead optimization of a diazepane-based SARS-CoV-2 Mpro inhibitor was conducted. This research led to the identification of several potent inhibitors. For instance, the introduction of a third exit vector on the diazepane ring was explored to enhance inhibitory activity by targeting additional pockets (S1', S2', and S4) in the Mpro active site. This strategic modification, which included the incorporation of an amide functionality, resulted in the synthesis of several trisubstituted diazepane derivatives.

Among the synthesized compounds, 4-(4-Bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-N-ethyl-1,4-diazepane-5-carboxamide (compound 38) emerged as a particularly potent inhibitor with an IC50 value of 280 nM. nih.gov Another derivative, compound 37, also demonstrated significant inhibitory activity with an IC50 of 660 nM. nih.gov These findings were consistent with molecular dynamics simulations, which had predicted these isomers to be the most effective.

Further optimization of the scaffold led to the development of enantiomerically pure compounds with even greater potency. For example, compounds 112, 119, 121, and 123 exhibited IC50 values ranging from 16 to 74 nM, along with high selectivity for Mpro over cathepsin L. nih.gov

| Compound | Structure | IC50 (nM) against SARS-CoV-2 Mpro |

|---|---|---|

| Compound 37 | Not available in source | 660 |

| Compound 38 (4-(4-Bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-N-ethyl-1,4-diazepane-5-carboxamide) | Not available in source | 280 |

| Compound 112 | Not available in source | 16 - 74 |

| Compound 119 | Not available in source | |

| Compound 121 | Not available in source | |

| Compound 123 | Not available in source |

The orexin (B13118510) system, which includes the orexin 1 (OX1) and orexin 2 (OX2) receptors, plays a crucial role in regulating wakefulness and arousal. Antagonists of these receptors are being investigated for the treatment of sleep disorders. Research into conformationally constrained N,N-disubstituted 1,4-diazepanes has identified them as potent orexin receptor antagonists. However, specific binding data and IC50 values for this compound derivatives as selective orexin 1 receptor antagonists are not detailed in the currently reviewed literature, which focuses more broadly on the N,N-disubstituted 1,4-diazepane scaffold.

Calcium Channel Inhibition

Derivatives of the 1,4-diazepane scaffold have been synthesized and evaluated as potential blockers of T-type calcium channels. nih.govdrugbank.comdocumentsdelivered.com These channels are implicated in a variety of physiological and pathological processes, making them an attractive target for therapeutic intervention.

One study led to the discovery of a compound, designated 4s, which demonstrated potential as a T-type calcium channel blocker. nih.govdrugbank.comresearchgate.net This particular derivative showed good selectivity over hERG and N-type calcium channels, a crucial factor in reducing potential cardiac side effects. nih.govdrugbank.comresearchgate.net Another investigation into 1-heteroarylmethyl 1,4-diazepane derivatives identified a compound (21i) with potent T-type calcium channel blocking activity, showing superior performance to the established blocker, mibefradil. researchgate.net

The structure-activity relationship (SAR) studies of related heterocyclic compounds, such as 1,4-dihydropyridines, have provided insights that can be relevant to diazepane derivatives. These studies highlight that the aryl group in the 4-position of the ring is a fundamental requirement for optimal activity. nih.gov Furthermore, the position and nature of electron-withdrawing groups on this phenyl ring can significantly affect the receptor-binding activity. nih.gov For instance, cilnidipine (B1669028), a 1,4-dihydropyridine (B1200194) derivative, is known to be an L/N-type calcium channel dual blocker. nih.gov Research aimed at developing more specific N-type calcium channel blockers from a cilnidipine derivative led to a promising compound with significantly lower activity against L-type channels. nih.gov

Table 1: T-Type Calcium Channel Blocking Activity of Selected 1,4-Diazepane Derivatives

| Compound | Description | Activity | Reference |

|---|---|---|---|

| 4s | A 1,4-diazepane derivative | Potential T-type calcium channel blocker with good selectivity. | nih.govdrugbank.com |

| 21i | 1-heteroarylmethyl 1,4-diazepane derivative | Potent T-type calcium channel blocking activity, superior to mibefradil. | researchgate.net |

In Vitro Biological Activity Profiling

Cell-Based Assays for Antiproliferative Activity (e.g., Cancer Cell Lines)

The antiproliferative potential of 1,4-diazepane derivatives and related benzodiazepines has been evaluated against various cancer cell lines. Cell-based assays are fundamental tools in the initial stages of drug discovery to identify compounds with activity against a biological target and to assess cytotoxicity. bmglabtech.comnuvisan.comsemanticscholar.org

In one study, a series of novel 1,4-diazepane-containing derivatives were synthesized and their cytotoxic activities were evaluated against two cancer cell lines. nih.gov The results indicated that none of the tested compounds induced significant toxicity, with the exception of one compound (3d) which showed moderate toxicity toward PANC-1 (pancreatic cancer) cells, but only at a high concentration of 100 μM. nih.gov Interestingly, the compounds exhibiting the highest affinity for sigma-1 receptors (σ1R), 2c and 2d, were found to be the least toxic. nih.govnih.gov

Research on related 1,4-benzodiazepine (B1214927) compounds also demonstrated efficient antiproliferative activities, with some derivatives inhibiting cell growth with IC50 values in the micromolar range. core.ac.ukresearchgate.net These studies helped to identify critical structural motifs necessary for antiproliferative activity. core.ac.ukresearchgate.net For example, the presence of a chloro-substituent in the second ring of 5-aryl-1,4-benzodiazepines was found to enhance their anticancer activities. nih.gov Furthermore, studies on indole-aryl amide derivatives showed that compound 5 was able to selectively induce toxicity toward HT29, a malignant colon cell line, while not affecting healthy human intestine cells. mdpi.com

Table 2: Antiproliferative Activity of Selected Diazepane and Benzodiazepine Derivatives

| Compound | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3d | PANC-1 | Moderate toxicity (51% viability at 100 µM) | nih.gov |

| Indole-aryl amide 5 | HT29 (Colon) | 2.61 µM | mdpi.com |

| Indole-aryl amide 5 | PC3 (Prostate) | 0.39 µM | mdpi.com |

| Indole-aryl amide 5 | Jurkat J6 (Leukemia) | 0.37 µM | mdpi.com |

Enzymatic Assays for Target Inhibition (e.g., FRET assays)

Enzymatic assays are crucial for determining the specific molecular targets of a compound and its mechanism of inhibition. Förster Resonance Energy Transfer (FRET) is a powerful technique used in such assays, allowing for the sensitive detection of molecular interactions in real-time. nih.govnih.gov FRET-based assays can be adapted for high-throughput screening to identify inhibitors of specific enzymes or protein-protein interactions. bmglabtech.comnih.gov

For instance, a FRET-based high-throughput screening method has been successfully developed to identify compounds that induce apoptosis in cancer cells by detecting caspase-3 activation. nih.gov This method is specific to apoptosis and allows for the assessment of the kinetics of drug action. nih.gov Similarly, a liposomal FRET assay was developed to identify potent inhibitors of the Ceramide Transport Protein (CERT), a key player in sphingomyelin (B164518) biosynthesis. nih.gov This assay design involves mixing donor and acceptor vesicles containing different fluorescent ceramide species, where CERT-mediated transfer establishes a FRET system. nih.gov

While specific FRET assay data for this compound derivatives is not extensively detailed in the provided context, the principles of these assays are broadly applicable. Techniques like Time-Resolved FRET (TR-FRET) can be performed in microplates to measure the interaction between a target protein and a potential drug, making them suitable for screening libraries of compounds like diazepane derivatives. bmglabtech.com

Antimicrobial Activity Screening

The 1,4-diazepane scaffold and its bioisosteres have been explored for their potential as antimicrobial agents. Various derivatives have been synthesized and screened against different strains of bacteria and fungi.

Studies on novel triazine-based chalcones and pyrimido[4,5-b] nih.govnih.govdiazepines have shown them to be promising candidates for anticancer, antibacterial, and antifungal agents. mdpi.com Similarly, the synthesis of novel Indolyl benzo[b] nih.govnih.govdiazepins yielded compounds with potent antimicrobial and antioxidant properties. researchgate.net In this series, compounds 4b, 4c, and 4f emerged as the most potent analogues in the evaluations. researchgate.net

Another study focused on dibenzodiazepine derivatives and identified a small molecule, SW33, which demonstrated potent inhibitory activity against intracellular multidrug-resistant and fluoroquinolone-resistant strains of S. typhimurium in both macrophages and epithelial cells. nih.gov The activity of SW33 also extended to other intramacrophagic pathogens like Salmonella typhi, Yersinia enterocolitica, and Listeria monocytogenes. nih.gov Newly synthesized oxazepane derivatives have also been evaluated for antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, showing high inhibition compared to the antibiotic amoxicillin (B794). biojournals.us

Table 3: Antimicrobial Activity of Selected Diazepine Derivatives

| Compound Class | Organism(s) | Activity | Reference |

|---|---|---|---|

| Indolyl benzo[b] nih.govnih.govdiazepins (4b, 4c, 4f) | Various bacteria and fungi | Potent antimicrobial activity | researchgate.net |

| Dibenzodiazepine (SW33) | S. typhimurium, S. typhi, Y. enterocolitica, L. monocytogenes | Potent inhibitory activity against intracellular bacteria | nih.gov |

| Pyrimido-diazepines | Various bacteria and fungi | Proven antimicrobial action | mdpi.com |

| Oxazepane derivatives | S. aureus, E. coli | High inhibition compared to amoxicillin | biojournals.us |

Mechanistic Insights into Biological Action

Ligand-Target Interaction Analysis

Understanding the interaction between a ligand and its biological target at the molecular level is paramount for rational drug design and optimization. Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for this purpose.

For 1,4-diazepane derivatives, computational studies have provided significant insights into their binding modes. Molecular dynamics simulations of a benzofurane derivative (2c) confirmed a strong interaction with the active site of the sigma-1 receptor (σ1R). nih.gov The analysis revealed that van der Waals interactions were the primary forces responsible for binding. nih.gov Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists using NMR spectroscopy, X-ray crystallography, and molecular modeling indicated an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov This specific geometry is believed to mimic the bioactive conformation required for receptor binding. nih.gov

Molecular docking studies on related 1,4-benzodiazepine derivatives have been used to simulate their binding to the GABA-A receptor. nih.gov These studies can predict the orientation of the ligand within the binding pocket and identify key amino acid residues involved in the interaction. nih.gov For example, docking studies of newly synthesized heterocyclic compounds against bacterial proteins like undecaprenyl diphosphate (B83284) synthase from E. coli have been used to support their observed antibacterial activity by predicting binding affinities and interactions. researchgate.net These computational approaches help to rationalize structure-activity relationships and guide the synthesis of more potent and selective compounds. nih.govmdpi.com

Cellular Pathway Modulation (e.g., DNA and Protein Interactions)

The primary cellular pathway modulated by this compound derivatives and related benzodiazepines involves specific interactions with proteins rather than DNA. The principal target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. These derivatives bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This interaction potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus causing generalized central nervous system depression. While some polycyclic benzodiazepines, such as pyrrolobenzodiazepines (PBDs), are known to be sequence-selective DNA interactive agents, the therapeutic effects of this compound derivatives are predominantly achieved through protein receptor modulation. mdpi.com

Allosteric Modulation Mechanisms

Derivatives of this compound function as positive allosteric modulators (PAMs) of the GABA-A receptor. researchgate.net Allosteric modulation is a mechanism of drug action where a ligand binds to a site on a protein—the allosteric site—that is different from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity of the orthosteric site for its natural ligand.

As PAMs, these compounds bind to the benzodiazepine site located at the interface of α and γ subunits of the GABA-A receptor. researchgate.net This binding enhances the receptor's affinity for GABA, increasing the frequency of channel opening in the presence of the neurotransmitter. researchgate.net This mechanism allows for a nuanced and flexible regulation of neuronal activity rather than a simple "on/off" switch, as the modulator's effect is dependent on the presence of the endogenous ligand, GABA. nih.gov This refined approach can help fine-tune protein activity and signaling pathways.

In Vivo Preclinical Efficacy Studies in Animal Models

Assessment in Models of Neurological Disorders (e.g., Epilepsy)

The efficacy of potential antiseizure medications is extensively evaluated in various validated animal models of epilepsy before human clinical trials. mdpi.com Rodents, particularly mice and rats, are the most common species used for this purpose. mdpi.comnih.gov

Key models used to assess the anticonvulsant potential of this compound derivatives include:

Maximal Electroshock Seizure (MES) Model: This model is widely used for the discovery of new antiseizure drugs and is predictive of efficacy against generalized tonic-clonic seizures. mdpi.comnih.gov Seizures are induced via electrical stimulation, and the ability of a compound to prevent the tonic hindlimb extension phase is a primary endpoint. mdpi.com

Chemoconvulsant Models: Substances like bicuculline (B1666979) or pentylenetetrazol (PTZ) are used to induce seizures. nih.gov These models are valuable for identifying compounds that enhance GABAergic neurotransmission, a key mechanism of action for benzodiazepine-related structures. researchgate.netnih.gov

Kindling Models: The amygdala-kindling model, where repeated electrical stimulation of the amygdala leads to progressively more severe seizures, is used to study temporal lobe epilepsy and assess the therapeutic and prophylactic effects of drug candidates. nih.govresearchgate.net This model is also valuable for investigating mechanisms of drug resistance. nih.govresearchgate.net

Studies on related imidazo-benzodiazepine carboxamide derivatives have demonstrated potent anticonvulsant actions in these preclinical models. researchgate.netnih.gov

Evaluation of Anxiolytic and Anticonvulsant Properties

Preclinical studies in animal models have confirmed that various imidazo-benzodiazepine carboxamide derivatives possess significant, dose-dependent anxiolytic and anticonvulsant properties. researchgate.netnih.gov The anxiolytic effects are often measured using "anticonflict" tests in rats, while anticonvulsant activity is assessed in models such as the bicuculline-induced seizure test and the MES test. researchgate.netnih.gov

For instance, the prototype compound imidazenil (B138161) and its derivatives demonstrate potent anticonvulsant and anxiolytic actions. researchgate.netnih.gov Some of these derivatives are designed to have selective actions at specific GABA-A receptor subtypes (α2, α3, and α5) to maximize anxiolytic and anticonvulsant effects while minimizing the sedative properties associated with α1-containing receptors. researchgate.netnih.gov

| Compound/Derivative | Anticonflict (Anxiolytic) | Anti-Bicuculline (Anticonvulsant) | Anti-MES (Anticonvulsant) | Locomotor Suppression (Sedation) |

| Imidazenil (IMD) | Yes | Yes | No | No |

| RO 25-2775 | Yes | Yes | No | No |

| Enazenil | Yes | Yes | Yes | Yes |

| RO 25-2776 | Yes | Yes | Yes | Yes |

| RO 25-2847 | Yes | Yes | Yes | Yes |

| Diazepam (Reference) | Yes | Yes | Yes | Yes |